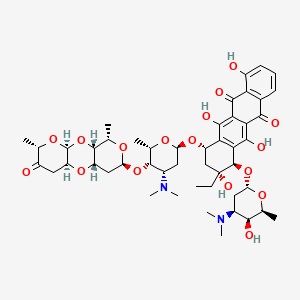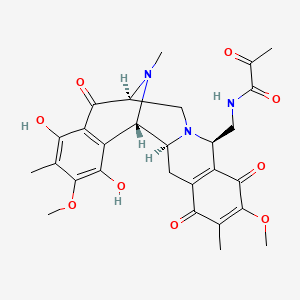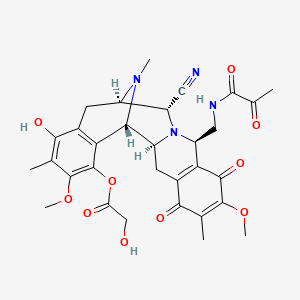
SB 206553 hydrochloride
Descripción general
Descripción
SB 206553 hydrochloride is a high affinity, selective, and orally active 5-HT2B/5-HT2C receptor antagonist . It has anxiolytic-like properties and is often used in conjunction with ketanserin to distinguish 5-HT2A R and 5-HT2C R activity .
Molecular Structure Analysis
The molecular formula of SB 206553 hydrochloride is C17H16N4O . The molecular weight is 292.34 g/mol for the free base . The InChI key is QJQORSLQNXDVGE-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
SB 206553 hydrochloride is a yellow solid . It is soluble in DMSO and has a molecular weight of 328.8 g/mol .
Aplicaciones Científicas De Investigación
Neuroscience
SB 206553 has been used in studies related to the serotonin system in the brain. It has been shown to have anxiolytic-like properties in animal studies . In a study, it was found that SB 206553 attenuates methamphetamine-seeking behavior in rats .
Pharmacology
SB 206553 has been studied for its interaction with various drugs. It has been shown to enhance dopamine release in the rat nucleus accumbens . It also affects hyperactivity induced by cocaine .
Molecular Biology
Modified derivatives of SB 206553 have been used to probe the structure of the 5-HT 2B receptor .
Biochemistry
SB 206553 has been used in studies investigating the biochemistry of serotonin receptors. It has been shown to act as a positive allosteric modulator of α 7 nicotinic acetylcholine receptors .
Physiology
In physiology, SB 206553 has been used to study its effects on sheep mitral valves .
Psychopharmacology
SB 206553 has been used in psychopharmacology to study its effects on anxiety. It has been shown to increase the time spent in active social interaction in a social interaction test and increases punished responding in the Geller-Seifter conflict test in rats, indicating anxiolytic-like activity .
Cardiovascular Research
SB 206553 has been used to study its effects on sheep mitral valves . This research could potentially contribute to our understanding of heart valve diseases and their treatment.
Drug Development
SB 206553 is often used in conjunction with other drugs like ketanserin to distinguish between 5-HT 2A R and 5-HT 2C R activity . This can help in the development of new drugs targeting these receptors.
Behavioral Studies
SB 206553 has been used in behavioral studies to understand the role of serotonin receptors in behavior. For example, it has been used to study the effects of serotonin receptor antagonism on methamphetamine-seeking behavior in rats .
Neuropharmacology
SB 206553 has been used in neuropharmacology to study its effects on dopamine release in the rat nucleus accumbens . This research could potentially contribute to our understanding of dopamine-related disorders such as Parkinson’s disease and schizophrenia.
Propiedades
IUPAC Name |
1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O.ClH/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14;/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMBOFBPSNOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042622 | |
| Record name | SB 206553 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SB 206553 hydrochloride | |
CAS RN |
1197334-04-5 | |
| Record name | SB 206553 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















